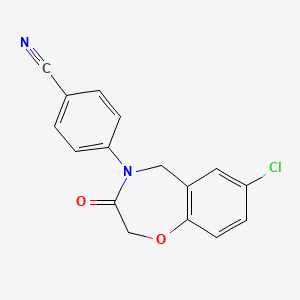

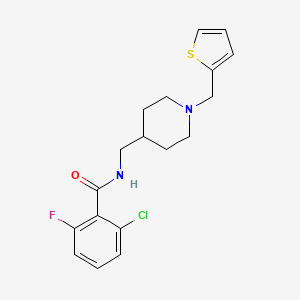

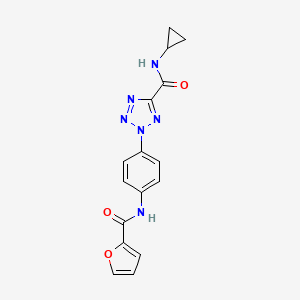

2-chloro-6-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

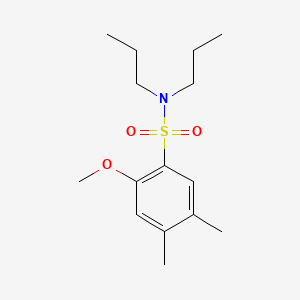

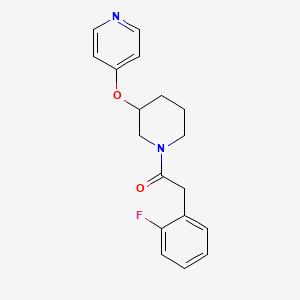

The compound "2-chloro-6-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with chloro, fluoro, and benzamide groups have been synthesized and studied for various biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of acid chlorides with other organic compounds. For instance, derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained by condensation with different acid chlorides . Similarly, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involved a series of reactions including acyl chlorination and crystal structure determination by X-ray single-crystal diffraction . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of amide bonds and the introduction of chloro and fluoro substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The crystal structure of a similar compound was elucidated by X-ray single-crystal diffraction, revealing its monoclinic space group and other crystallographic parameters . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acyl chlorination, condensation, and cyclization . These reactions are crucial for constructing the benzamide core and introducing the necessary substituents. The reactivity of the compound would likely be influenced by the presence of electron-withdrawing groups such as chloro and fluoro, which could affect its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using CHN analysis, which provides information on the elemental composition . The crystallographic data provide insights into the density and molecular geometry . These properties are important for understanding the behavior of the compound in biological systems and could help predict its solubility, stability, and reactivity.

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel compounds, including those with complex structures such as piperidinyl benzamides and their derivatives, are synthesized and characterized for their physical, chemical, and biological properties. Studies often focus on the development of new synthetic methodologies, characterization of the compound's structure through spectral analysis, and evaluation of stability under various conditions (Gholivand et al., 2005).

Biological Activities

Benzamide derivatives, including those modified with piperidine and other functional groups, are investigated for their potential biological activities. This includes antimicrobial (Priya et al., 2005), antifungal, and anti-inflammatory effects. Such studies are crucial for the discovery of new therapeutic agents.

The interaction of certain piperidinyl benzamides with biological targets, such as enzymes or receptors, is a key area of research. This includes understanding the mechanism of action, binding affinities, and structure-activity relationships (SAR) to inform drug design and therapeutic applications (Shim et al., 2002).

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2OS/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZNDYMGLVJKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2506561.png)

![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)

![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)

![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)